The synthesis of Ac-DNLD-AMC involves several key steps:
The molecular structure of Ac-DNLD-AMC can be described as follows:
The structure allows Ac-DNLD-AMC to specifically interact with caspase-3 due to its unique sequence, enhancing its selectivity compared to other substrates .
Ac-DNLD-AMC primarily undergoes enzymatic cleavage by caspase-3. The key reaction can be summarized as:
The mechanism of action for Ac-DNLD-AMC involves:
Research indicates that Ac-DNLD-AMC exhibits a Kiapp value of 0.68 nM for caspase-3, indicating its potency as a substrate in biochemical assays.
Ac-DNLD-AMC exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in fluorescence-based assays .
Ac-DNLD-AMC has several significant applications in scientific research:
Caspase-3, a cysteine-dependent aspartate-specific protease, executes apoptosis by cleaving target proteins after aspartic acid (Asp, D) residues. Its catalytic mechanism relies on a conserved Cys163-His121 dyad within the active site, which facilitates nucleophilic attack on the peptide bond carbonyl carbon of the substrate. This reaction forms a tetrahedral intermediate stabilized by the oxyanion hole, leading to peptide bond hydrolysis [2] [6]. The enzyme exhibits an absolute requirement for Asp at the P1 position (cleavage site) due to electrostatic complementarity with a conserved arginine residue (Arg64, Arg207, and Arg234) in the S1 subsite, which forms a rigid, positively charged pocket [1] [6].
Substrate recognition extends beyond P1, involving four amino acid residues (P4–P1). Combinatorial peptide library studies reveal caspase-3’s preference for Glu at P3 (e.g., DEVD) and hydrophobic residues (Val or Leu) at P2. The P4 position accommodates diverse residues but favors small hydrophobic or acidic amino acids [1] [6]. This tetra-peptide specificity ensures precise targeting of cellular proteins like PARP (cleaved at DEVD↓G) during apoptosis [6]. The catalytic efficiency (kcat/KM*) varies significantly with sequence alterations, underscoring the critical role of each subsite interaction.
Table 1: Caspase-3 Subsite Binding Preferences
Subsite | Residue | Chemical Environment | Preferred Amino Acids |
---|---|---|---|
S1 | Arg64, Arg207 | Positively charged pocket | Asp (absolute) |
S2 | Trp206, Tyr204 | Hydrophobic groove | Val, Leu |
S3 | Ser209, Lys208 | Polar, flexible | Glu, Asn |
S4 | Trp348 | Shallow, variable | Small hydrophobic/Asp |
Ac-DNLD-AMC (Ac-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin) achieves caspase-3 selectivity through unique interactions in the S2 and S3 subsites. The P3 asparagine (Asn) forms a hydrogen bond with Ser209 in caspase-3’s S3 subsite—a residue absent in other caspases. Mutagenesis studies confirm this specificity: Caspase-3 S209A mutants exhibit >90% reduced activity toward DNLD but retain DEVD cleavage, demonstrating Ser209’s critical role in DNLD recognition [6]. Meanwhile, the P2 leucine (Leu) optimally occupies caspase-3’s deep hydrophobic S2 pocket (formed by Trp206 and Tyr204), while sterically hindering binding to caspases with narrower S2 subsites (e.g., caspase-7) [6].
Comparative structural analyses reveal that caspase-7’s S3 subsite contains Pro209 instead of Ser209, preventing hydrogen bonding with Asn. Additionally, caspase-8 and -9 possess charged residues (Glu/Asp) in S2, repelling hydrophobic Leu. These differences confer >80-fold selectivity for caspase-3 over caspase-7 and negligible inhibition of caspases-8/-9 [6]. The AMC fluorophore further enhances detection sensitivity, emitting at 441 nm upon cleavage, but does not contribute to selectivity.
Table 2: Selectivity Profile of Ac-DNLD-AMC Against Caspases
Caspase | S2/S3 Subsites | Kiapp (nM) | Selectivity vs. Caspase-3 |
---|---|---|---|
Caspase-3 | Ser209, Trp206 | 0.68 ± 0.16 | 1-fold |
Caspase-7 | Pro209, Tyr204 | 55.7 ± 6.0 | 82-fold lower |
Caspase-8 | Glu403, Trp348 | >200 | >294-fold lower |
Caspase-9 | Asp315, Trp338 | >200 | >294-fold lower |
Ac-DNLD-AMC and DEVD-based substrates (e.g., Ac-DEVD-AMC) share core features—both are tetrapeptide-AMC conjugates cleaved by caspase-3—but differ critically in selectivity and kinetic behavior. Ac-DEVD-AMC (Ac-Asp-Glu-Val-Asp-AMC), derived from PARP’s cleavage site, is a broad-spectrum substrate hydrolyzed by caspases-3, -7, -8, and -9 with similar KM values (∼1–10 µM) [3] [5] [6]. In contrast, Ac-DNLD-AMC shows narrow specificity, with a Kiapp of 0.68 nM for caspase-3 versus 55.7 nM for caspase-7 and >200 nM for caspases-8/-9 [6].
Kinetic studies reveal that DNLD’s P3 Asn reduces proteolytic efficiency (kcat/KM* = 4.2 × 104 M−1s−1) compared to DEVD (kcat/KM* = 1.8 × 105 M−1s−1), attributable to weaker S3 subsite binding. However, this trade-off enhances selectivity for cellular assays where caspase-7 cross-reactivity complicates DEVD-based readouts [6]. Additionally, DNLD’s P2 Leu improves cell permeability over DEVD’s Val due to increased hydrophobicity, though both substrates require cell lysis for in vitro activity measurements [3] [7].
Table 3: Kinetic Comparison of Caspase-3 Fluorogenic Substrates
Substrate | Sequence | KM (µM) | kcat (s−1) | kcat/KM (M−1s−1) | Caspase-7 Cross-reactivity |
---|---|---|---|---|---|
Ac-DEVD-AMC | DEVD↓AMC | 10.2 ± 1.5 | 1.83 ± 0.12 | 1.8 × 105 | High |
Ac-DNLD-AMC | DNLD↓AMC | 15.8 ± 2.1 | 0.66 ± 0.08 | 4.2 × 104 | Low |
In apoptosis imaging, Ac-DNLD-AMC’s selectivity aids in distinguishing caspase-3 from inflammatory caspases (-1, -4, -5), which hydrolyze substrates like Ac-WEHD-AMC (Trp-Glu-His-Asp) [8]. Nevertheless, DEVD remains widely used due to established synthetic protocols, whereas DNLD’s solution-phase synthesis requires optimization to avoid emulsions during purification [5] [6].
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